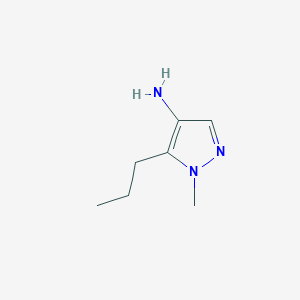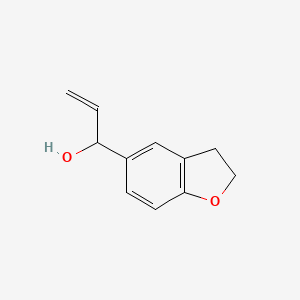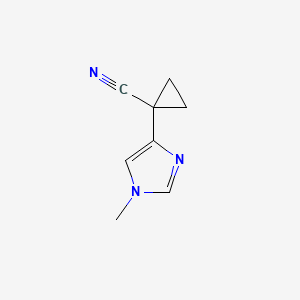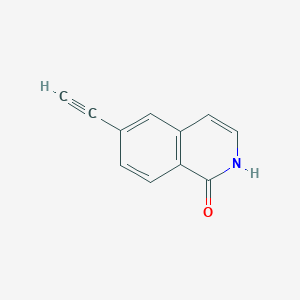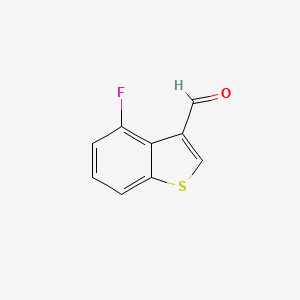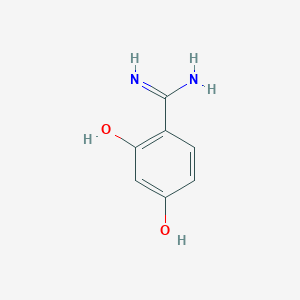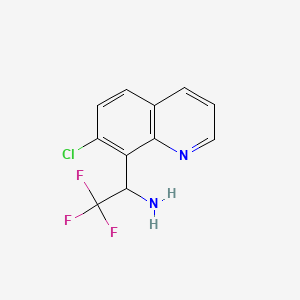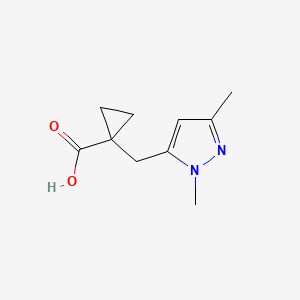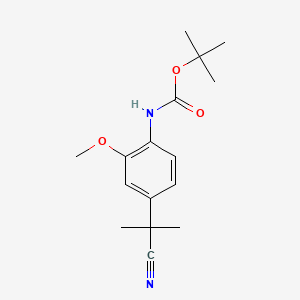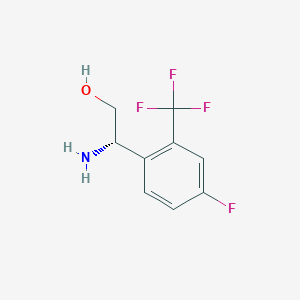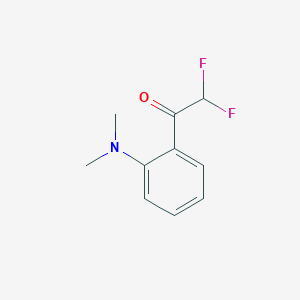
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a difluoroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2-dimethylaminobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like ethanol . The process involves the formation of a carbon-carbon bond between the aromatic ring and the difluoroethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The presence of the dimethylamino group and difluoroethanone moiety contributes to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- **2-(Dimethylamino)phenyl]-4,4’-dipyranylidene
- **N’-[2-(Dimethylamino)phenyl]-N,N-dimethyl-1,2-benzenediamine
- **2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone
Uniqueness: 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone stands out due to the presence of the difluoroethanone group, which imparts unique chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H11F2NO/c1-13(2)8-6-4-3-5-7(8)9(14)10(11)12/h3-6,10H,1-2H3 |
Clave InChI |
AZBQCNNGMQPUDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
